molecular formula C8H11ClN2 B1631783 2-Phenylethanimidamide hydrochloride CAS No. 2498-46-6

2-Phenylethanimidamide hydrochloride

Cat. No.: B1631783
CAS No.: 2498-46-6
M. Wt: 170.64 g/mol
InChI Key: UBSBLGBWNYUPDW-UHFFFAOYSA-N
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Description

2-Phenylethanimidamide hydrochloride is an organic compound with the chemical formula C8H11ClN2This compound has been found to have therapeutic effects on various disorders, including neuropathic pain, anxiety, depression, and addiction.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethanimidamide hydrochloride can be synthesized through the reaction of phenylacetonitrile with hydrogen chloride in an anhydrous ether solution. The reaction involves the following steps:

  • Dissolve phenylacetonitrile (0.1 mol) in 80 mL of anhydrous ether.
  • Add anhydrous methanol (4.8 mL, 0.12 mol) to the solution.
  • Pass dry hydrogen chloride gas through the solution while maintaining the temperature in an ice-salt bath.
  • Continue stirring at room temperature for 6 hours.
  • Concentrate the solution under reduced pressure to obtain a white solid.
  • Add 3 mol/L ammonia methanol solution (100 mL) to the solid and stir overnight at room temperature.
  • Concentrate the solution under reduced pressure and wash the solid with ethyl acetate.
  • Filter and dry the white solid to obtain this compound with a yield of 95.6% .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3), amines, and thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenylacetic acid.

    Reduction: Reduced derivatives such as phenylethylamine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Phenylethanimidamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: Studied for its role in cellular signaling and neurotransmission.

    Medicine: Investigated for its therapeutic potential in treating neuropathic pain, anxiety, depression, and addiction.

    Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Phenylethanimidamide hydrochloride involves its interaction with various molecular targets and pathways. It acts as an agonist at imidazoline receptors and modulates the activity of nitric oxide synthase (NOS). The compound also influences the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, contributing to its therapeutic effects .

Comparison with Similar Compounds

2-Phenylethanimidamide hydrochloride can be compared with other similar compounds, such as:

    2-Hydroxy-2-phenylethanimidamide hydrochloride: Similar structure but with a hydroxyl group, leading to different chemical properties and applications.

    Phenylethylamine: A simpler structure without the amidine group, used as a stimulant and in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific interactions with imidazoline receptors and its therapeutic potential in treating a range of disorders.

Properties

IUPAC Name

2-phenylethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSBLGBWNYUPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-46-6
Record name 2-phenylethanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonium chloride (1.60 g, 29.9 mmol) was slurried in toluene (30 mL) and cooled to 0° C. A 2.0 M solution of trimethylaluminum in toluene (15 mL, 30 mmol) was added dropwise and the cooling bath was removed. After stirring 1.5 h, a solution of benzyl cyanide (1.15 mL, 9.96 mmol) in toluene (20 mL) was added dropwise. The reaction mixture was heated to 80° C. for 16 h, then allowed to cool and poured carefully into a slurry of Merck silica gel 60, 40-63 μm (22 g) in chloroform (75 mL). After stirring 5 min, this slurry was filtered and the cake was washed with methanol (2×75 mL). The combined filtrates were concentrated in vacuo to precipitate ammonium chloride, which was removed by filtration. To the resulting filtrate, was added a 4.0 M solution of hydrochloric acid in dioxane (7 mL, 28 mmol). The resulting mixture was added to diethyl ether (220 mL) and isopropyl alcohol and this mixture was then concentrated in vacuo. The residue was stirred in diethyl ether (100 mL) for 10 min and then allowed to stand. The supernatant was poured off and the residue was dried in vacuo to afford 2-phenyl-acetamidine hydrochloride (1.6 g) as a faintly yellow paste contaminated with ammonium chloride and isopropyl alcohol. This was used without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1.15 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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